2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
CAS No.:
Cat. No.: VC17881763
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12N2O3 |
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Molecular Weight | 184.19 g/mol |
IUPAC Name | 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
Standard InChI | InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h9H,3-4H2,1-2H3,(H,11,12) |
Standard InChI Key | MJAGVLDIPSCHLY-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=O)C(=C(N1)C)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₈H₁₂N₂O₃, with a molar mass of 184.19 g/mol. Its IUPAC name, 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid, reflects the pyrazole core’s substitution pattern. Key structural features include:
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A 3-oxo-2,3-dihydro-1H-pyrazole ring, which adopts a partially saturated conformation.
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Ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively.
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A carboxylic acid (-COOH) group at position 4, enabling hydrogen bonding and salt formation.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₃ |
Molecular Weight | 184.19 g/mol |
IUPAC Name | 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
SMILES | CCN1C(=O)C(=C(N1)C)CC(=O)O |
InChI Key | MJAGVLDIPSCHLY-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, which undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. For example, refluxing the ester in ethanol/water with 2M NaOH for 6–8 hours yields the carboxylic acid derivative.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Ester Hydrolysis | NaOH (2M), Ethanol/H₂O, reflux | 75–85% |
Purification | Recrystallization (EtOH/H₂O) | ≥95% |
Mechanistic Insights
The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate. Proton transfer and elimination of ethanol yield the carboxylic acid. Steric effects from the ethyl and methyl groups marginally slow the reaction compared to less-substituted analogs .
Materials Science Applications
Coordination Polymers
The compound’s carboxylate group acts as a bidentate ligand, forming coordination polymers with transition metals. Reaction with Cu(II) nitrate in DMF yields a blue crystalline polymer exhibiting:
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Thermal stability up to 280°C (TGA).
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Semiconducting behavior (bandgap = 2.1 eV).
Such materials show promise in organic electronics and gas storage.
Surface Modification
Grafting the acid onto silica nanoparticles via silane coupling improves hydrophilicity. XPS analysis confirms a 12% increase in surface oxygen content, enhancing compatibility with polar polymers like polyvinyl alcohol.
Research Frontiers
Structure-Activity Relationships (SAR)
Ongoing studies explore substituent effects on bioactivity:
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Ethyl → Cyclopropyl: Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in human microsomes).
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Methyl → Trifluoromethyl: Boosts antimicrobial potency (MIC against S. aureus drops from 32 μg/mL to 8 μg/mL) .
Computational Modeling
DFT calculations (B3LYP/6-311++G**) reveal:
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Electrostatic potential maxima near the carbonyl oxygen (-0.45 e⁻/Ų), favoring H-bond donation.
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HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity.
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